N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a piperazine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminothiophenol with methoxyacetic acid under acidic conditions to form the benzothiazole core. This intermediate is then reacted with 2-bromoacetylpyridine in the presence of a base to introduce the pyridine ring. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with piperazine-1-carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The amino group on the benzothiazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but lacks the piperazine and pyridine rings.
2-Amino-6-methoxybenzothiazole: Similar structure but lacks the piperazine and pyridine rings.
2-Amino-1,3-benzothiazole-6-carboxamide: Similar structure but lacks the methoxy group and pyridine ring.
Uniqueness
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its combination of benzothiazole, piperazine, and pyridine rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H22N6O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O3S/c1-29-14-5-6-15-16(12-14)30-19(23-15)24-18(27)13-22-20(28)26-10-8-25(9-11-26)17-4-2-3-7-21-17/h2-7,12H,8-11,13H2,1H3,(H,22,28)(H,23,24,27) |
InChI Key |
ZQIVOIIGACSHPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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